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Compound of Interest

Compound Name: 4-Aminothiophene-2-carbonitrile

Cat. No.: B1282281

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminothiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry
and materials science. Due to the limited availability of specific experimental data for this exact
molecule in public databases, this guide presents expected spectroscopic values derived from
closely related 2-aminothiophene derivatives and established principles of spectroscopic
analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR),
Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also
provided.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Aminothiophene-2-
carbonitrile. These values are based on the analysis of similar compounds reported in
scientific literature and general principles of spectroscopy.

Table 1: Predicted *H NMR Spectroscopic Data
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Predicted Chemical

Coupling Constant

Proton . Multiplicity

Shift (6, ppm) (J, H2)
H-3 6.8-7.2 Doublet 15-25
H-5 6.0-6.4 Doublet 15-25
-NH:z 45-55 Broad Singlet

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (3, ppm)
Cc2 160 - 165
C3 120 - 125
C4 105-110
C5 115-120
CN 117 - 120
Solvent: DMSO-de
Table 3: Predicted FT-IR Spectroscopic Data
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Amino) 3450 - 3250 Medium, Doublet

C-H Stretch (Aromatic) 3100 - 3000 Medium

C=N Stretch (Nitrile) 2230 - 2210 Strong

C=C Stretch (Thiophene ring) 1620 - 1580 Medium

N-H Bend (Amino) 1650 - 1580 Medium

C-N Stretch 1335 - 1250 Strong

Table 4: Predicted Mass Spectrometry Data

lon Type Predicted m/z Notes

[M]*+ 124 Molecular lon

[M-HCN]* 97 Loss of hydrogen cyanide
[M-NHz]* 108 Loss of amino group
[C3H2S]* 70 Thiophene ring fragment

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid 4-Aminothiophene-2-carbonitrile
sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution
is transferred to a 5 mm NMR tube.

¢ Instrumentation: A Bruker Avance Ill HD spectrometer, or equivalent, operating at a proton
frequency of 400 MHz and a carbon frequency of 100 MHz.
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* 'H NMR Acquisition: Proton NMR spectra are recorded at room temperature. A standard
pulse sequence is used with a spectral width of 12 ppm, an acquisition time of 4 seconds,
and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent
peak of DMSO-ds (0 2.50 ppm).

e 13C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse
seqguence. A spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation
delay of 2 seconds are typically employed. Chemical shifts are referenced to the solvent
peak of DMSO-ds (6 39.52 ppm).

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (Thin Solid Film Method): A small amount of the solid sample
(approximately 1-2 mg) is dissolved in a few drops of a volatile solvent such as acetone or
methylene chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or
sodium chloride (NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film
of the compound on the plate.[1]

e Instrumentation: A PerkinElImer Spectrum Two FT-IR spectrometer, or similar instrument.

o Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~! with a resolution
of 4 cm~1. A background spectrum of the clean salt plate is recorded and automatically
subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile
and thermally stable.

« lonization: Electron lonization (El) is employed, with electrons accelerated to a standard
energy of 70 eV.[2] This hard ionization technique causes fragmentation of the molecule,
providing valuable structural information.[2]

e Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based
on their mass-to-charge ratio (m/z).
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« Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-400. The
resulting spectrum displays the relative abundance of the molecular ion and various
fragment ions.

Logical Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 4-Aminothiophene-2-carbonitrile.

Workflow for Spectroscopic Analysis of 4-Aminothiophene-2-carbonitrile
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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